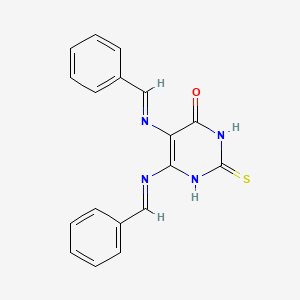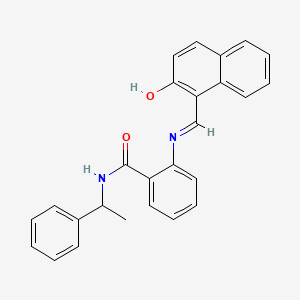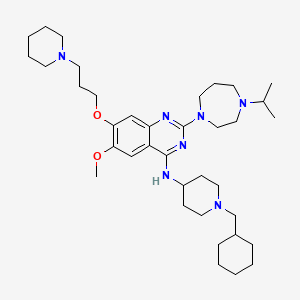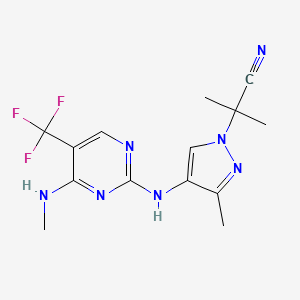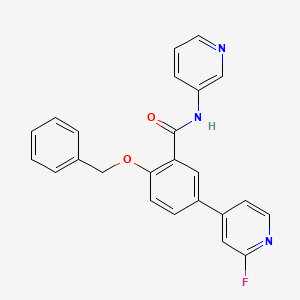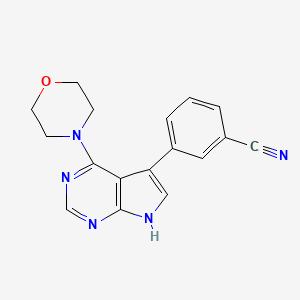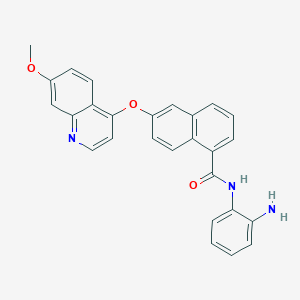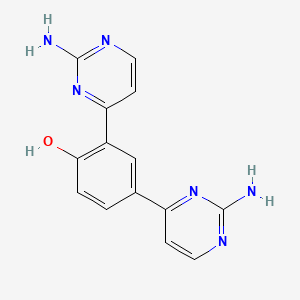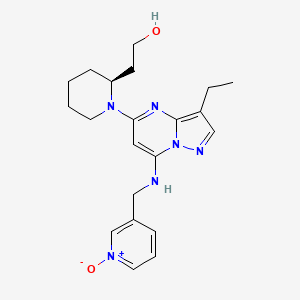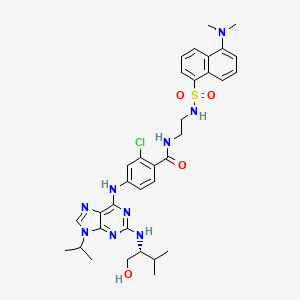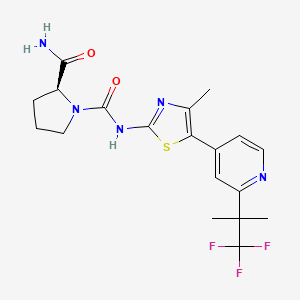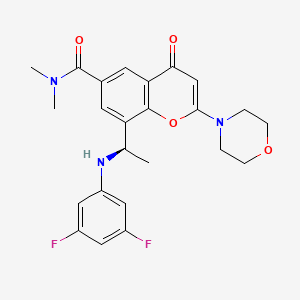
TMP269
Overview
Description
TMP269 is a selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to tighter wrapping of DNA around histones and suppression of gene transcription. This compound has shown potential in various scientific research applications, particularly in cancer therapy and neuroprotection .
Mechanism of Action
Target of Action
TMP269 is a selective class IIA histone deacetylase (HDAC) inhibitor . It primarily targets HDAC4, HDAC5, HDAC7, and HDAC9 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby influencing the structure of the chromatin and the accessibility of the DNA to transcription factors .
Mode of Action
This compound interacts with its targets (HDAC4, HDAC5, HDAC7, and HDAC9) by inhibiting their enzymatic activity . This inhibition leads to an increase in the acetylation of histone proteins, particularly histone 2 . The increased acetylation changes the structure of the chromatin, making it more open and accessible for transcription .
Biochemical Pathways
The inhibition of HDACs by this compound affects several biochemical pathways. For instance, it has been shown to up-regulate the expression of tissue kallikrein , a serine protease involved in the kallikrein-kinin system, which plays a role in inflammation, blood pressure control, and coagulation . Additionally, this compound has been found to downregulate immune-related pathways and autophagy-related genes in the context of Rabies Virus (RABV) infection .
Pharmacokinetics
It has been reported that this compound can be administered intraperitoneally . More research is needed to fully understand the pharmacokinetic profile of this compound.
Result of Action
This compound has been found to have a neuroprotective effect in the context of cerebral ischemia/reperfusion injury . It increases the level of histone 2 acetylation, alleviates endothelial cell injury after cerebral ischemia/reperfusion, and up-regulates the expression of tissue kallikrein . In the context of RABV infection, this compound treatment significantly inhibits RABV replication in a dose-dependent manner .
Action Environment
It’s worth noting that the effectiveness of this compound can be influenced by the biological environment, such as the presence of other molecules, ph, temperature, and the specific cell type .
Biochemical Analysis
Biochemical Properties
TMP269 interacts with various enzymes and proteins. It is a selective class IIa histone deacetylase inhibitor . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly, which prevents transcription . This compound’s inhibition of these enzymes plays a crucial role in its biochemical properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it significantly inhibits RABV replication at concentrations without significant cytotoxicity in a dose-dependent manner . This compound can also reduce the viral titers and protein levels of RABV at an early stage in the viral life cycle . In addition, it has anti-proliferative effects and induces additive apoptotic effects in combination with venetoclax in different AML cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits class IIa HDAC activity, which is crucial for its function . This inhibition affects gene expression, leading to changes in cellular function . For example, this compound treatment significantly downregulates immune-related pathways and autophagy-related genes after RABV infection .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the level of histone 2 acetylation increases 24 hours after this compound injection
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, different doses of this compound could reduce the infarct volume in a cerebral ischemia/reperfusion injury model . More detailed studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it plays a role in the MAPK signaling pathway, PI3K-AKT signaling pathway, and AMPK signaling pathway
Preparation Methods
TMP269 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
TMP269 undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl and oxadiazole groups.
Common Reagents and Conditions: Reagents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used in reactions involving this compound. .
Scientific Research Applications
TMP269 has a wide range of scientific research applications:
Cancer Therapy: this compound has shown anti-proliferative and pro-apoptotic effects on acute myeloid leukemia (AML) cells. .
Neuroprotection: this compound has demonstrated protective effects on the central nervous system, particularly in models of cerebral ischemia/reperfusion injury. .
Antiviral Activity: this compound has been shown to inhibit the replication of rabies virus (RABV) by reducing viral titers and protein levels.
Other Applications: This compound is used as a tool compound to study the role of class IIa HDACs in various biological processes, including cell cycle regulation, DNA synthesis, and cell proliferation.
Comparison with Similar Compounds
TMP269 is unique among class IIa HDAC inhibitors due to its selectivity and potency. Similar compounds include:
TMP195: Another selective class IIa HDAC inhibitor with similar inhibitory activity but different pharmacokinetic properties.
LMK-235: A selective inhibitor of HDAC4 and HDAC5, used in cancer research.
This compound stands out due to its high selectivity for HDAC4, HDAC5, HDAC7, and HDAC9, making it a valuable tool for studying the specific roles of these enzymes in various biological processes.
Properties
IUPAC Name |
N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORXBWNTEDOVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314890-29-3 | |
| Record name | TMP269 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
